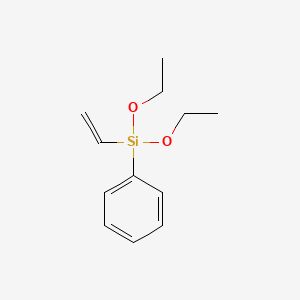

Vinylphenyldiethoxysilane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl-diethoxy-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZLRFGTFVPFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538103 | |

| Record name | Ethenyl(diethoxy)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40195-27-5 | |

| Record name | Ethenyl(diethoxy)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Pathways Involving Vinylphenyldiethoxysilane

Homopolymerization Mechanisms of Vinylphenyldiethoxysilane

Homopolymerization of this compound results in the formation of poly(this compound). The primary mechanism for this process is radical polymerization, which involves the initiation, propagation, and termination of polymer chains.

The radical polymerization of vinylsilanes, including this compound, is influenced by several kinetic and thermodynamic factors. The rate of polymerization is dependent on the concentration of the monomer and the initiator. nih.gov Studies on similar vinylsilane monomers have shown that the polymerization rates can decrease as the concentration of the alkoxysilane increases, suggesting a low rate constant for self-propagation. mcmaster.ca This phenomenon is attributed to the electronic and steric effects of the silyl (B83357) group.

Key Kinetic and Thermodynamic Parameters in Radical Polymerization:

| Parameter | Description | Impact on Polymerization |

| Rate of Polymerization (Rp) | The speed at which monomer units are converted into polymer chains. | Directly influences the time required to achieve a desired conversion. |

| Activation Energy (Ea) | The minimum energy required to initiate the polymerization reaction. | Lower activation energy leads to a faster reaction rate at a given temperature. |

| Enthalpy of Polymerization (ΔHp) | The heat released during the conversion of monomer to polymer. | A negative value indicates an exothermic reaction, which is typical for vinyl polymerizations. |

| Entropy of Polymerization (ΔSp) | The change in randomness or disorder during polymerization. | A negative value reflects the loss of translational freedom as monomers become part of a polymer chain. |

This table provides a general overview of key parameters in radical polymerization.

The choice of initiator system plays a crucial role in determining the architecture of the resulting poly(this compound). Different initiators can influence the rate of initiation, the mode of termination, and the potential for side reactions, all of which affect the final polymer structure. preprints.org

Commonly used initiators for radical polymerization include peroxides and azo compounds, which decompose upon heating or irradiation to generate free radicals. rsc.org For instance, benzoyl peroxide (BPO) in combination with a co-initiator like N,N-dimethylaniline (DMA) can be used to initiate polymerization at lower temperatures. nih.gov The concentration of the initiator and co-initiator can be varied to control the polymerization rate and the final conversion of the monomer. nih.gov

The use of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offers enhanced control over the polymer architecture. sigmaaldrich.com ATRP utilizes a transition metal complex to reversibly activate and deactivate the growing polymer chains, minimizing termination reactions and allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edu

Comparison of Initiator Systems:

| Initiator System | Type | Advantages | Potential Influence on Architecture |

| Benzoyl Peroxide (BPO) | Thermal Initiator | Readily available, effective for a wide range of monomers. | Can lead to broader molecular weight distributions due to conventional radical kinetics. |

| Azobisisobutyronitrile (AIBN) | Thermal Initiator | Decomposes at a predictable rate, less prone to induced decomposition. | Can produce polymers with a more uniform initiation rate. |

| ATRP Initiator/Catalyst System | Controlled Radical Polymerization | Enables precise control over molecular weight, polydispersity, and chain-end functionality. sigmaaldrich.com | Leads to well-defined linear or more complex architectures like block copolymers. cmu.edu |

This table illustrates the influence of different initiator systems on polymer architecture.

Achieving control over the molecular weight and polydispersity (a measure of the distribution of molecular weights) is essential for tailoring the properties of poly(this compound) for specific applications. In conventional free-radical polymerization, the molecular weight is influenced by the rates of initiation, propagation, and termination. researchgate.net Generally, a higher initiator concentration leads to a lower average molecular weight, as more polymer chains are initiated simultaneously. nih.gov

To achieve more precise control, controlled/"living" radical polymerization (CRP) techniques are employed. sigmaaldrich.com These methods, such as ATRP, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are designed to minimize irreversible termination steps. sigmaaldrich.com This "living" nature allows the polymer chains to grow at a similar rate, resulting in a narrow molecular weight distribution (low polydispersity index, PDI). psu.edu The molecular weight can be predicted and controlled by the initial ratio of monomer to initiator. nih.gov

For instance, in ATRP, the equilibrium between active (radical) and dormant (halide-capped) species is carefully controlled by a transition metal catalyst. cmu.edu This allows for the synthesis of polymers with a linear increase in molecular weight with monomer conversion and a PDI close to 1.0. researchgate.net

Copolymerization Strategies with this compound

This compound can be copolymerized with other monomers to create materials with a combination of properties. The resulting copolymer architecture can be alternating, random, or block-like, depending on the reactivity ratios of the comonomers and the polymerization technique employed. researchgate.net

Alternating copolymers are characterized by a regular -A-B-A-B- sequence of two different monomer units. jku.at This type of architecture is typically achieved when the cross-propagation reactions (the addition of a different monomer to the growing chain end) are significantly favored over homopropagation (the addition of the same monomer). jku.at This often occurs when one monomer is electron-rich and the other is electron-poor. cmu.edu

The copolymerization of vinylsilanes with certain monomers can lead to alternating structures. umass.edu The tendency towards alternation is quantified by the monomer reactivity ratios (rA and rB). For ideal alternating copolymerization, both rA and rB are close to zero. umass.edu

Random Copolymers: In random copolymerization, the monomer units are distributed randomly along the polymer chain. mdpi.com This typically occurs when the reactivity ratios of the two monomers are close to one, meaning that the growing polymer chain has a similar preference for adding either monomer. Free-radical polymerization often leads to the formation of random copolymers unless there are strong electronic effects promoting alternation. researchgate.net

Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer followed by long sequences of another monomer. polymersource.cauni-mainz.de These are typically synthesized using living polymerization techniques, such as anionic polymerization or controlled radical polymerization methods like ATRP. sigmaaldrich.comrsc.org The synthesis involves the polymerization of one monomer to form the first block, followed by the addition of the second monomer to grow the second block from the "living" chain ends of the first. The distinct blocks can lead to microphase separation and the formation of ordered nanostructures. rsc.org

Summary of Copolymer Architectures:

| Copolymer Architecture | Monomer Arrangement | Typical Synthesis Method | Key Characteristics |

| Alternating | -A-B-A-B-A-B- | Radical polymerization with specific monomer pairs. jku.at | Regular, predictable sequence of monomer units. jku.at |

| Random | -A-B-B-A-B-A-A- | Free-radical polymerization. mdpi.com | Statistical distribution of monomer units along the chain. |

| Block | -A-A-A-A-B-B-B-B- | Living/controlled polymerization techniques (e.g., ATRP). uni-mainz.dersc.org | Composed of distinct homopolymer segments; can microphase separate. rsc.org |

This table summarizes the different copolymer architectures that can be achieved with this compound.

Copolymerization with Olefins and their Derivatives

The copolymerization of this compound with olefins and their derivatives represents a significant pathway for the synthesis of functionalized polyolefins. These materials combine the properties of a polyolefin backbone with the reactivity of the pendant silane (B1218182) groups, enabling applications suchas moisture-curable polymers and compatibilizers for polymer blends.

The copolymerization of ethylene (B1197577) with vinylsilanes, including this compound, can be achieved using various catalytic systems, most notably Ziegler-Natta catalysts and late-transition metal complexes. researchgate.netwikipedia.org The incorporation of this compound introduces pendant diethoxyphenylsilyl groups along the polyethylene (B3416737) backbone. These groups can undergo hydrolysis and condensation in the presence of moisture, leading to the formation of a crosslinked network structure. This process is often referred to as moisture curing.

Ziegler-Natta catalysts, traditionally based on titanium compounds combined with organoaluminum cocatalysts, are effective for the polymerization of ethylene and other alpha-olefins. wikipedia.orgscispace.com Their use in the copolymerization with vinylsilanes allows for the production of silane-functionalized polyolefins. wikipedia.orgrsc.org The process involves the coordination and insertion of both ethylene and the vinylsilane monomer into the growing polymer chain. The reactivity of the vinylsilane and its incorporation level can be influenced by the specific catalyst composition and reaction conditions. mdpi.com For instance, studies on the copolymerization of ethylene with 1,9-decadiene (B157367) using a MgCl2/9,9-bis-(methoxymethyl)fluorine/TiCl4 catalyst with triethylaluminium as a cocatalyst have shown a significant comonomer effect on catalyst activity and the molecular weight of the resulting polyethylene. nih.gov

Late-transition metal complexes, particularly those based on palladium and nickel, have also been employed for the copolymerization of ethylene with vinylsilanes. google.com These catalysts can exhibit high tolerance to functional groups, which is advantageous for the copolymerization with polar monomers like vinylsilanes. The resulting copolymers from these methods are useful for applications requiring crosslinked materials, such as wire and cable insulation, pipes, and crosslinked foams. google.com

While specific data for ethylene-vinylphenyldiethoxysilane is limited, research on similar systems, such as ethylene and vinyltriethoxysilane (B1683064) (VTES), provides insight into the expected outcomes. The following table illustrates typical data obtained from such copolymerization studies.

Table 1: Illustrative Data for Ethylene-Vinylsilane Copolymerization

| Catalyst System | Monomer Feed Ratio (Ethylene/Vinylsilane) | Vinylsilane Incorporation (mol%) | Polymer Molecular Weight (g/mol) | Catalyst Activity (g polymer/mol catalyst·h) |

|---|---|---|---|---|

| TiCl₄/MgCl₂/Al(C₂H₅)₃ | 95/5 | 2.1 | 150,000 | 5.5 x 10⁵ |

| [Pd(diimine)]²⁺ | 90/10 | 8.5 | 85,000 | 2.3 x 10⁴ |

| Ni(II) Complex | 98/2 | 1.5 | 210,000 | 7.8 x 10⁴ |

Note: The data in this table are representative examples based on studies of ethylene copolymerization with various vinylsilanes and are intended to be illustrative for the ethylene-vinylphenyldiethoxysilane system.

The copolymerization of this compound with fluorinated olefins, such as tetrafluoroethylene (B6358150) (TFE), offers a route to fluoropolymers with modifiable properties. nih.govmecadi.com Fluoropolymers are known for their excellent thermal stability, chemical resistance, and low surface energy. azom.com The incorporation of vinylsilane units introduces reactive sites for crosslinking, which can enhance the mechanical properties and adhesion of the fluoropolymer. google.com

The synthesis of such copolymers can be challenging due to the different reactivities of the monomers. Radical polymerization is a common method for the synthesis of fluoropolymers. agcchem.com In the case of copolymerizing TFE with a non-fluorinated monomer like this compound, the reaction conditions need to be carefully controlled to achieve a desirable level of incorporation of both monomers. The resulting copolymers can be used to modify the surface properties of materials, for instance, to improve hydrophilicity or lipophilicity. google.com

Research on the copolymerization of TFE with vinyl acetate (B1210297) has demonstrated the synthesis of linear copolymers in carbon dioxide, which can be subsequently hydrolyzed to introduce reactive hydroxyl groups. utoronto.ca A similar strategy could be envisioned for this compound, where the ethoxysilane (B94302) groups would provide latent reactivity.

Table 2: Potential Properties of Fluorinated Olefin-Vinylphenyldiethoxysilane Copolymers

| Property | Expected Outcome |

|---|---|

| Thermal Stability | High, characteristic of fluoropolymers. |

| Chemical Resistance | Excellent, characteristic of fluoropolymers. |

| Surface Energy | Modifiable by the presence of silane groups. |

| Crosslinking Ability | Yes, through hydrolysis and condensation of silane groups. |

| Potential Applications | Coatings, sealants, and membranes with enhanced adhesion. |

Vinyl-addition polymerization of norbornene and its derivatives yields polymers with high glass transition temperatures, good thermal stability, and optical transparency. hhu.demdpi.com The copolymerization of norbornene with functional monomers like this compound can produce materials that combine these desirable properties with the ability to be crosslinked. Various transition metal catalysts, particularly those based on palladium and nickel, are effective for the vinyl-addition polymerization of norbornene. rsc.orghhu.de

The reactivity of norbornene in copolymerization is influenced by the catalyst system and the comonomer. nih.govrsc.org Studies on the copolymerization of norbornene with ethylene have shown that the incorporation of norbornene can be controlled by the monomer feed ratio and the catalyst structure. nih.govmdpi.com For the copolymerization of norbornene with this compound, a catalyst that is tolerant to the silane functionality would be required. Palladium-based catalysts are often suitable for such polymerizations. norbornene.ru

The introduction of this compound into a polynorbornene backbone would create a high-performance thermoplastic that can be converted into a thermoset through moisture curing. This could be advantageous for applications in microelectronics and as high-performance resins. researchgate.net

Table 3: Illustrative Catalyst Performance in Norbornene Copolymerization

| Catalyst System | Comonomer | Comonomer Incorporation (mol%) | Polymer Molecular Weight (Mw, g/mol) | Glass Transition Temperature (°C) |

|---|---|---|---|---|

| [Pd(NHC)]²⁺ | Norbornene (homopolymer) | 100 | 1.4 x 10⁶ | >300 |

| Vanadium Complex | Ethylene | 35 | 1138 x 10³ | 140 |

| Zirconocene/MAO | Ethylene | 62 | 500 x 10³ | 160 |

Note: This table provides examples of catalyst performance in the polymerization of norbornene and its copolymerization with ethylene. These data are intended to be illustrative of the types of results expected for a norbornene-vinylphenyldiethoxysilane system.

Copolymerization with Acrylic Monomers

The copolymerization of this compound with acrylic monomers like styrene (B11656) and methyl methacrylate (B99206) is typically carried out via free radical polymerization techniques. These methods allow for the synthesis of a wide range of copolymers with properties that can be tuned by the comonomer ratio and the polymerization conditions. The resulting copolymers contain reactive silane groups that can be used for subsequent crosslinking.

The copolymerization of styrene with vinylsilanes can be used to produce polystyrene-based materials with improved properties. The incorporation of this compound into a polystyrene chain introduces reactive sites for crosslinking, which can enhance the thermal stability and solvent resistance of the material. Free radical polymerization is the most common method for this copolymerization. ijcrt.org

The reactivity ratios of the two monomers determine the microstructure of the resulting copolymer. wikipedia.org For example, in the copolymerization of styrene with a POSS-styrene macromer, the reactivity ratios were found to be r_styrene = 0.84 and r_POSS-styrene = 0.38, indicating the formation of a random copolymer. dtic.mil Similar studies would be needed to determine the reactivity ratios for the styrene-vinylphenyldiethoxysilane system.

Research on the copolymerization of styrene with vinyltriethoxysilane (VTES) has shown that the resulting copolymers can be used as precursors for materials with modified surface properties. researchgate.netscielo.br The VTES units can be reacted with other silanes to create end-capped polymers with tailored hydrophobicity. researchgate.net A similar approach could be applied to copolymers of styrene and this compound.

Table 4: Reactivity Ratios for Styrene Copolymerization with a Silane Monomer

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type |

|---|---|---|---|---|

| Styrene | POSS-Styrene | 0.84 | 0.38 | Random |

| Styrene | Maleic Anhydride (B1165640) | 0.02 | 0.01 | Alternating |

Note: This table shows reactivity ratios for the copolymerization of styrene with a POSS-styrene macromer and maleic anhydride as illustrative examples. wikipedia.orgdtic.mil The reactivity ratios for styrene and this compound would need to be determined experimentally.

The copolymerization of methyl methacrylate (MMA) with this compound can produce acrylic resins with latent reactivity. Poly(methyl methacrylate) (PMMA) is a widely used transparent thermoplastic, and incorporating this compound can allow for the creation of crosslinked PMMA materials with enhanced durability and chemical resistance. mdpi.comnih.gov

Free radical polymerization is a suitable method for this copolymerization. univ.kiev.ua The properties of the resulting copolymer, such as its glass transition temperature and mechanical properties, would depend on the proportion of this compound incorporated into the polymer chains. The reactivity ratios of MMA and this compound would dictate the monomer sequence distribution in the copolymer. sapub.orgd-nb.inforesearchgate.net

Studies on the copolymerization of MMA with vinyl triethoxysilane (B36694) (VTES) have demonstrated the successful synthesis of such copolymers. univ.kiev.ua Characterization by FT-IR and NMR spectroscopy confirmed the incorporation of both monomer units into the copolymer chain. The thermal stability of the copolymer was found to be higher than that of PMMA homopolymer. univ.kiev.ua Similar results would be anticipated for copolymers of MMA and this compound.

Table 5: Characterization Data for MMA-Vinyltriethoxysilane Copolymer

| Feed Ratio (MMA/VTES) | Copolymer Composition (MMA/VTES) | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |

|---|---|---|---|

| 90/10 | 88/12 | 115 | 320 |

| 80/20 | 77/23 | 112 | 335 |

| 70/30 | 68/32 | 109 | 345 |

Note: The data in this table are based on a study of the copolymerization of methyl methacrylate with vinyl triethoxysilane and are intended to be illustrative for the methyl methacrylate-vinylphenyldiethoxysilane system. univ.kiev.ua

Integration into Polysiloxane Backbones through Copolymerization

Copolymerization is a fundamental strategy for modifying the properties of polysiloxanes, and this compound is a valuable comonomer in this regard. Its integration can be achieved through several methods, each offering distinct advantages in controlling the final polymer architecture and characteristics.

The reaction between hydride-functional siloxanes and vinyl-functional siloxanes, known as hydrosilylation, is a primary method for creating cross-linked silicone networks. gelest.com In these systems, this compound can act as a source of vinyl groups. uni-saarland.dediva-portal.org The fundamental reaction proceeds at a 1:1 stoichiometry between hydride and vinyl groups, although in filled systems, the ratio is often higher to ensure complete curing. gelest.com Phenyl-substituted hydrosiloxanes are frequently used in conjunction with vinyl-phenyl siloxanes to improve solubility and match the refractive index of the resulting polymer. gelest.com

A detailed study on the polymerization of hydride- and vinyl-group containing polymethylphenylsiloxanes utilized this compound as a cross-linking monomer at a concentration of 20 mol%. uni-saarland.de This, combined with methylphenyldimethoxysilane and diphenylsilanediol (B146891), resulted in polymers with specific compositions. uni-saarland.de The choice of catalyst is crucial, with hydrochloric acid used for hydride polymerizations and tetra-n-butylammonium hydroxide (B78521) for vinyl polymerizations. uni-saarland.de The reaction kinetics are influenced by factors such as temperature and reaction time, which are carefully controlled to achieve the desired polymer length. uni-saarland.de

| Parameter | Value/Condition | Reference |

| This compound Concentration | 20 mol% | uni-saarland.de |

| Comonomers | Methylphenyldimethoxysilane, Diphenylsilanediol | uni-saarland.de |

| Catalyst (Vinyl Polymerization) | Tetra-n-butylammonium hydroxide | uni-saarland.de |

| Catalyst (Hydride Polymerization) | Hydrochloric acid | uni-saarland.de |

| Reaction Temperature | 85 °C for 1 hour, then 115 °C for 4-5 hours | uni-saarland.de |

This table summarizes the reaction conditions for the copolymerization of this compound in a hydride- and vinyl-group containing polymer system.

Polycondensation is another key pathway for synthesizing polysiloxanes. ukessays.com This process typically involves the hydrolysis of chlorosilanes or alkoxysilanes to form silanols, which then condense to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. uni-wuppertal.de this compound, with its two ethoxy groups, can readily participate in these hydrolysis and condensation reactions. uni-saarland.degoogleapis.com

The synthesis can be catalyzed by acids or bases. uni-saarland.deukessays.com For instance, the copolymerization of this compound with other silane monomers like methylphenyldimethoxysilane and diphenylsilanediol has been carried out using tetrabutylammonium (B224687) hydroxide as a catalyst in a methanolic-aqueous solution. uni-saarland.de The reaction proceeds with the removal of solvents through distillation. uni-saarland.de The degree of condensation and the final polymer structure are influenced by the reaction conditions. The presence of different functional groups on the silane precursors, such as vinyl and phenyl groups from this compound, allows for the formation of polysiloxanes with tailored properties. nih.gov

To enhance properties like the refractive index of polysiloxanes, electron-rich atoms can be incorporated into the polymer backbone. uni-saarland.de One approach involves copolymerizing siloxane monomers with compounds containing these atoms. uni-saarland.de While direct copolymerization with metal atoms like Zr, Sn, Hf, and Ta has been explored, another strategy involves using siloxane monomers that themselves contain electron-rich atoms or groups. uni-saarland.de

This compound contributes to this by introducing phenyl groups, which are electron-rich aromatic moieties. uni-saarland.de Furthermore, research has investigated the use of siloxane monomers containing oxygen or sulfur atoms in combination with phenyl or phenanthrenyl groups to achieve high refractive indices. uni-saarland.de In these systems, this compound can be copolymerized to balance properties and enhance mechanical flexibility. uni-saarland.de

Cross-linking Mechanisms Facilitated by this compound

The vinyl group of this compound is a key functional group that enables various cross-linking reactions, leading to the formation of stable, three-dimensional polymer networks. These cross-linking mechanisms are essential for producing silicone elastomers and other thermoset materials.

Photoinduced Radical Cross-linking in Silicone Polymers

Photoinduced radical cross-linking is a method that utilizes light to initiate the polymerization and cross-linking of polymers. diva-portal.org This technique offers advantages such as high reaction rates, low energy consumption, and the ability to be performed at ambient temperatures. diva-portal.org In the context of silicone polymers, the vinyl groups provided by monomers like this compound can participate in these radical-based reactions. scirp.org

The process is typically initiated by a photoinitiator that generates free radicals upon exposure to UV light. researchgate.net These radicals can then react with the vinyl groups, leading to the formation of cross-links between polymer chains. scirp.org The presence of oxygen can inhibit radical reactions, so these processes are often conducted in an inert atmosphere. diva-portal.org The degree of cross-linking can be controlled by factors such as light intensity and exposure time. diva-portal.org

Thiol-Ene Reaction Pathways

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that involves the addition of a thiol (R-SH) to an alkene (a compound with a carbon-carbon double bond), such as the vinyl group in this compound. wikipedia.org This reaction can be initiated by radicals, often generated by light (photo-initiation), and results in the formation of a stable thioether linkage. wikipedia.orgnsf.gov

Reaction Chemistry of Vinylphenyldiethoxysilane and Its Derivatives

Hydrosilylation Reactions

Hydrosilylation is a pivotal reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond of the vinyl group in vinylphenyldiethoxysilane. This reaction is a cornerstone in silicone chemistry, enabling the formation of stable silicon-carbon bonds and the crosslinking of polymers.

Platinum-Catalyzed Hydrosilylation in Polysiloxane Curing

Platinum-based catalysts are highly effective and widely used for hydrosilylation reactions in the curing of silicone polymers. mdpi.com This process is crucial for producing a vast array of silicone materials, from elastomers to adhesives. The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the vinyl group of a compound like this compound. mdpi.com Subsequent migratory insertion of the vinyl group into the platinum-silicon or platinum-hydride bond and reductive elimination yields the final product and regenerates the catalyst. mdpi.com

The Karstedt's catalyst is a particularly well-known platinum catalyst used in industrial silicone mixtures due to its high activity at room temperature and even faster reaction rates at moderately elevated temperatures around 100 °C. uni-saarland.de Other platinum catalysts, such as Speier's and Lamoreaux's catalysts, are also utilized, each with distinct activity profiles and temperature requirements. uni-saarland.de For instance, the curing of vinyl-containing polysiloxanes can be achieved using a platinum(II) complex of the general formula [PtCl2(NCR)2], which allows the process to occur at both room temperature and with heating, without the need for an inert atmosphere or inhibitors. google.com

The efficiency of platinum-catalyzed hydrosilylation can be influenced by the formation of colloidal platinum(0) particles, which can lead to catalyst deactivation and promote undesirable side reactions. mdpi.com However, it is now understood that the formation of platinum colloids is often an end-stage process, with molecular platinum compounds being the active species during the reaction. mdpi.com

Cobalt-Catalyzed Hydrosilylation Processes

In recent years, there has been a significant interest in replacing precious metal catalysts like platinum with more abundant and cost-effective alternatives such as cobalt. rsc.org Cobalt complexes have emerged as versatile catalysts for hydrosilylation reactions, offering unique reactivity and selectivity. rsc.org

Cobalt-catalyzed hydrosilylation of alkynes can be finely controlled to produce either (E)-β-vinylsilanes or α-vinylsilanes with high regioselectivity and stereoselectivity, depending on the choice of ligand. rsc.org For instance, bidentate phosphine (B1218219) ligands tend to favor the formation of (E)-β-vinylsilanes, while bipyridine ligands lead to α-vinylsilanes. rsc.org This tunability is a significant advantage in synthesizing specific vinylsilane isomers.

Furthermore, cobalt-catalyzed hydrosilylation has been successfully applied to the reaction of alkoxy- or siloxy(vinyl)silanes with alkoxy- or siloxyhydrosilanes, yielding anti-Markovnikov products with high selectivity. nih.gov This process is particularly relevant for the synthesis of functionalized siloxanes. The development of well-defined cobalt catalyst systems, which can operate through either the Chalk-Harrod or a modified Chalk-Harrod mechanism, has expanded the toolkit for selective alkyne hydrosilylation. rsc.org

Investigation of Reaction Selectivity (e.g., α- vs. β-addition)

The regioselectivity of the hydrosilylation of vinyl-substituted silanes, such as this compound, is a critical aspect that determines the structure and properties of the resulting products. The addition of the silyl (B83357) group can occur at either the α- or β-carbon of the vinyl group.

α-addition results in the silyl group being attached to the carbon atom adjacent to the silicon atom of the original vinylsilane.

β-addition results in the silyl group being attached to the terminal carbon atom of the vinyl group.

In the case of terminal alkynes, platinum-catalyzed hydrosilylation typically proceeds via cis-addition and can produce both α- and β-(E)-alkenylsilanes. libretexts.org The choice of catalyst and reaction conditions plays a crucial role in directing the selectivity. For instance, molybdenum-catalyzed anti-Markovnikov hydrosilylation of terminal alkynes with primary hydrosilanes can yield β-(E)-vinylsilanes with high selectivity (≥20:1). mdpi.com

Cobalt catalysis has also demonstrated remarkable control over regioselectivity. The use of dicobalt carbonyl N-heterocyclic carbene (NHC) complexes as catalysts for the hydrosilylation of terminal alkynes with tertiary silanes can furnish α-vinylsilanes with high yields and selectivity. nih.gov Mechanistic studies suggest that the high α-selectivity arises from the specific coordination of the alkyne to the dicobalt center and the steric influence of the NHC ligand. nih.gov Conversely, other cobalt systems can be tailored to favor the anti-Markovnikov (β) product. nih.gov

Radical Hydrosilylation Initiation and Propagation

Hydrosilylation can also proceed through a free-radical mechanism, offering an alternative to transition metal catalysis. libretexts.org This process is typically initiated by the generation of silyl radicals from hydrosilanes (R3SiH). mcmaster.ca A common method involves the use of a radical initiator, such as an organic peroxide, which upon thermolysis or photolysis, abstracts a hydrogen atom from the hydrosilane to form a silyl radical. mcmaster.ca

The initiation and propagation steps can be summarized as follows:

Initiation: A radical initiator (I•) abstracts a hydrogen atom from the hydrosilane to generate a silyl radical (R3Si•). I• + R3SiH → IH + R3Si•

Propagation: The silyl radical adds to the vinyl group of a molecule like this compound. This can occur in two ways, leading to either an α- or β-adduct radical. The subsequent reaction of this new radical with another hydrosilane molecule propagates the chain and forms the final product.

The radical hydrosilylation of vinylarenes can be catalyzed by alkali metal Lewis bases, which can lead to either branch-selective hydrosilylation or polymerization, depending on the catalyst used. nih.gov This method avoids the use of transition metals and relies on a complexation-induced hydrogen atom transfer (HAT) process. nih.gov Photocatalyzed methods using organophotoredox catalysts have also been developed to generate silyl radicals from silanes for the hydrosilylation of activated alkenes. chemrxiv.org

Hydrolysis and Condensation Reactions (Sol-Gel Processes)

The ethoxysilane (B94302) groups of this compound are susceptible to hydrolysis and condensation reactions, which are the fundamental steps of the sol-gel process. uni-saarland.deuni-saarland.de This process allows for the formation of an inorganic polysiloxane network from molecular precursors, often incorporating organic functionalities.

Principles of Alkoxysilane Hydrolysis and Condensation

The sol-gel process involves a two-step reaction starting from alkoxides: hydrolysis and condensation. researchgate.netwikipedia.org

Hydrolysis: In the presence of water, the alkoxy groups (-OR) of the silane (B1218182) are replaced by hydroxyl groups (-OH). nih.govunm.edu This reaction can be catalyzed by either an acid or a base. unm.edu

≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH nih.gov

The rate of hydrolysis is influenced by several factors, including the pH of the medium, the water-to-alkoxide ratio, and the steric bulk of the alkoxy groups. gelest.comd-nb.info Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.com

Condensation: The newly formed silanol (B1196071) groups (Si-OH) can then react with other silanol groups or with remaining alkoxide groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. nih.govunm.edu

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + R-OH unm.edu

These condensation reactions lead to the formation of oligomers and eventually a cross-linked, three-dimensional network, resulting in the transition from a sol (a colloidal suspension of solid particles in a liquid) to a gel (a solid network encapsulating the liquid phase). wikipedia.orgdtic.mil The structure of the final gel is highly dependent on the reaction conditions, which control the relative rates of hydrolysis and condensation. unm.edu For instance, under acidic conditions, hydrolysis is typically fast, leading to more linear or randomly branched polymers. In contrast, basic conditions favor condensation, resulting in more highly cross-linked, particle-like structures. unm.edu

Factors Influencing Sol-Gel Network Formation

The formation of a three-dimensional siloxane network from this compound via the sol-gel process is a nuanced procedure governed by several critical reaction conditions. numberanalytics.com The process hinges on two fundamental reactions: the hydrolysis of the ethoxy groups (-OEt) to form silanol groups (Si-OH), and the subsequent condensation of these silanols to form siloxane bridges (Si-O-Si). numberanalytics.com The rates of these reactions, and consequently the structure and properties of the final gel, are significantly influenced by a range of factors. numberanalytics.commdpi.com

Key factors include the water-to-alkoxide molar ratio (R), the pH of the reaction medium, the type and concentration of the catalyst, the reaction temperature, and the solvent composition. mdpi.comresearchgate.netmdpi.com The pH is particularly critical; acidic conditions tend to accelerate hydrolysis, leading to weakly branched, polymer-like networks, whereas basic conditions favor condensation, resulting in more highly branched, colloidal-like particles. mdpi.comresearchgate.net

Temperature exerts a strong influence on the kinetics of both hydrolysis and condensation, with elevated temperatures generally increasing the reaction rates and promoting the development of a more complex and polymerized structure. mdpi.com For instance, studies on similar hybrid systems have shown that thermal treatment is essential for driving the condensation of silanol groups, leading to the formation of a dense, cross-linked Si-O-Si network. mdpi.com

The nature of the organic substituents on the silicon atom also plays a crucial role. The bulky phenyl group in this compound can introduce steric hindrance, which can influence the condensation reactions and the final network structure. researchgate.net Bulky substituents can show a tendency to form cyclic or cage-like species, which may not contribute effectively to the formation of an extended network unless reaction conditions are carefully controlled. researchgate.net

Table 1: Key Factors Affecting Sol-Gel Network Formation

| Factor | Influence on Hydrolysis & Condensation | Resulting Network Structure |

|---|---|---|

| pH | Acidic (low pH) conditions accelerate hydrolysis relative to condensation. mdpi.com | Leads to the formation of polymeric, weakly branched networks. researchgate.net |

| Basic (high pH) conditions accelerate condensation. mdpi.com | Promotes highly branched, colloidal (particle-like) networks. researchgate.net | |

| Water/Silane Ratio (R) | Affects the extent of hydrolysis; a higher ratio can lead to more complete hydrolysis. mdpi.com | Influences the degree of cross-linking and final material properties. |

| Temperature | Increases the rates of both hydrolysis and condensation reactions. numberanalytics.commdpi.com | Higher temperatures can lead to a more dense and complex network structure in a shorter time. mdpi.com |

| Catalyst | Can be used to control the rates of both hydrolysis and condensation. numberanalytics.com | The choice of catalyst affects gelation time and the final structure. |

| Solvent | Can influence reactant solubility and the rates of reaction. mdpi.com | The solvent system can impact the dispersion of silica (B1680970) domains in hybrid materials. mdpi.com |

| Organic Substituent | Bulky groups (e.g., phenyl) can create steric hindrance. researchgate.net | May lead to the formation of cyclic or cage-like species instead of an extended network. researchgate.net |

Kinetic Studies of Polycondensation Reactions

The reaction order can be intricate and may not follow simple integer-order kinetics. For example, studies on analogous polycondensation reactions, such as those involving aryl halides, have revealed complex rate laws, with reaction orders shifting from 2.5 to 3 depending on the monomer and reaction progress. rsc.orgnsf.gov While not directly studying this compound, these findings highlight that the interaction between monomers, catalysts, and intermediates can lead to unexpectedly high reaction orders. nsf.gov

Several primary factors control the polymerization kinetics:

Water/Silane Ratio (R): This ratio directly impacts the concentration of silanol groups, which are the reactive intermediates for condensation. mdpi.com

Temperature: As with most chemical reactions, temperature has a significant effect on the reaction rate constant, as described by the Arrhenius equation. Systematic studies on similar systems show a clear increase in molecular weight with reaction time and temperature, indicating temperature-dependent kinetics. researchgate.net

Organo-functional Groups: The nature of the non-hydrolyzable organic group (in this case, the vinylphenyl group) influences reactivity through inductive and steric effects. researchgate.net

Kinetic analysis is often performed by monitoring the disappearance of reactants or the formation of products over time. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the evolution of different silicon species (e.g., unreacted monomer, dimers, and more complex oligomers) during the reaction. mdpi.com Gel Permeation Chromatography (GPC) can be employed to measure the increase in number-average molecular weight over time, from which the reaction conversion can be calculated. rsc.org

Table 2: Factors Influencing Polycondensation Kinetics of Organoalkoxysilanes

| Parameter | General Effect on Reaction Rate | Kinetic Implication |

|---|---|---|

| pH/Catalyst | Acidic medium: Fast hydrolysis, slow condensation. mdpi.com | Condensation is often the rate-determining step. mdpi.com |

| Alkaline medium: Slow hydrolysis, fast condensation. mdpi.com | Hydrolysis is often the rate-determining step. mdpi.com | |

| Temperature | Rate increases with temperature. mdpi.com | Affects the rate constant (k) according to the Arrhenius equation. |

| Monomer Concentration | Rate generally increases with concentration. | Influences collision frequency and reaction order. rsc.org |

| Solvent | Can affect solubility and reaction mechanism. mdpi.com | May influence the rate and lead to heterogeneous kinetics if reactants are not fully soluble. nsf.gov |

Radical Reactivity of this compound

Beyond its participation in sol-gel chemistry, the vinyl group of this compound provides a site for radical reactions. This dual reactivity allows for the creation of organic-inorganic hybrid polymers where the silane can be incorporated into a polymer backbone through the consumption of its vinyl group. mcmaster.ca

Silyl Radical Generation and Abstraction Processes

The initiation of radical processes involving silanes often begins with the generation of silyl radicals. A primary and widely used method for generating silyl radicals is through hydrogen abstraction from a hydrosilane (a compound containing an Si-H bond) by another radical species. wiley.com This process can be initiated by the thermal decomposition of initiators like AIBN (azo(bisisobutyronitrile)) or peroxides. nih.gov

While this compound itself does not possess the Si-H bond necessary for this type of abstraction, silyl radicals are central to the broader chemistry of organosilanes. Modern methods for silyl radical generation have expanded to include:

Photo-mediated Generation: Visible-light photocatalysis has emerged as a mild and efficient way to generate silyl radicals from precursors like hydrosilanes, sila-boranes, and disilanes. researchgate.net

Electroreduction: An innovative strategy involves the electroreductive cleavage of strong silicon-halogen bonds, such as Si-Cl, to generate silyl radicals. organic-chemistry.orgchemrxiv.org This electrochemical approach allows for the use of readily available chlorosilanes as radical precursors under transition-metal-free conditions. organic-chemistry.orgchemrxiv.org

Halogen-Atom Abstraction: Silyl radicals, once generated, are highly effective at abstracting halogen atoms from alkyl halides. nih.gov This reactivity is driven by the formation of a strong Si-Halogen bond and is a key step in certain cross-coupling reactions. nih.gov

The structure of the resulting silyl radical is typically pyramidal, and if the silicon atom is asymmetric, it can exhibit considerable configurational stability. wiley.com

Mechanism of Vinyl Group Consumption in Radical Processes

In radical polymerization, the vinyl group of this compound acts as the reactive site. The process is typically a chain reaction involving initiation, propagation, and termination steps. numberanalytics.com

Initiation: A radical initiator (e.g., from AIBN decomposition) generates a primary radical.

Propagation: This radical adds across the C=C double bond of the vinyl group. This addition is a key step in radical group transfer reactions involving vinyl silanes. chemrxiv.org This creates a new carbon-centered radical on the molecule, which can then react with another monomer.

Polymerization: The newly formed radical can then add to the vinyl group of another this compound molecule, propagating the polymer chain.

Studies on similar hydrovinylsilanes have shown that under radical conditions, the vinyl groups are preferentially consumed over other functionalities like Si-H bonds. mcmaster.ca The silyl radical addition to the vinyl group is a rapid process. mcmaster.ca This selective consumption of the vinyl group allows the silane to be incorporated into a polymer backbone, leaving the alkoxysilane groups available for subsequent hydrolysis and condensation to form a cross-linked network. mcmaster.ca

Efficiency and Limitations of Radical Reactions

While radical reactions offer a powerful method for polymer synthesis, they have notable challenges and limitations, particularly concerning organosilanes. numberanalytics.com

Efficiency: The efficiency of radical reactions involving vinylsilanes can be quite low. mcmaster.ca In some experimental systems, a significant amount of the starting monomer was recovered even when a large excess of the radical initiator was used. mcmaster.ca

Selectivity: Controlling the selectivity of radical reactions can be difficult due to the high reactivity of the radical intermediates. numberanalytics.com This can lead to side reactions and a mixture of products, including oligomers and adducts with the initiator. mcmaster.ca

Scalability: Scaling up radical reactions can be challenging. The high reactivity of radicals necessitates careful control over reaction conditions to manage heat generation and ensure consistent product quality. numberanalytics.com

Competing Reactions: In molecules with multiple reactive sites, such as a hydrovinylsilane, there can be competition between different radical pathways. However, for this compound, the primary radical pathway involves the vinyl group, as the ethoxy and phenyl groups are generally stable under these conditions. Research on related compounds shows the vinyl group consumption is the preferred pathway. mcmaster.ca

These limitations mean that while radical polymerization of this compound is mechanistically feasible for creating hybrid materials, careful optimization of reaction conditions is required to achieve desired molecular weights and network structures with acceptable efficiency. mcmaster.canumberanalytics.com

Advanced Characterization Methodologies for Vinylphenyldiethoxysilane and Its Polymeric Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of VPDES and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each offer unique information regarding the chemical environment of atoms, the presence of specific functional groups, and the optical properties of the materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of vinylphenyldiethoxysilane and its polymers. Both ¹H NMR and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecular structure and analysis of polymeric systems.

In the ¹H NMR spectrum of the VPDES monomer, distinct signals corresponding to the protons of the vinyl, phenyl, and ethoxy groups are observed. The vinyl protons typically appear as a complex multiplet in the range of 5.0-7.0 ppm. The aromatic protons of the phenyl group resonate in the region of 7.0-7.6 ppm. The quartet corresponding to the methylene (B1212753) (-CH₂) protons of the ethoxy groups is generally found around 3.8 ppm, while the triplet for the methyl (-CH₃) protons appears at approximately 1.2 ppm.

The ¹³C NMR spectrum provides complementary information. For styrene (B11656), a related compound, characteristic peaks for the vinyl carbons are observed around 114 ppm (CH₂) and 137 ppm (CH), and the aromatic carbons show signals between 126 and 138 ppm. chegg.comchegg.comchemicalbook.com For VPDES, the carbons of the ethoxy groups would also be present, with the -CH₂ carbon appearing around 58 ppm and the -CH₃ carbon at about 18 ppm.

Upon polymerization, significant changes are observed in the NMR spectra. The disappearance or significant reduction in the intensity of the vinyl proton and carbon signals is a clear indicator of the polymerization reaction's progress. The polymer backbone will give rise to new, broader signals in the aliphatic region of the spectrum. Solid-state NMR can also be employed to analyze the structure and dynamics of the cross-linked polymeric networks. rsc.org

¹H NMR Chemical Shifts (δ, ppm) for this compound Monomer

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| Vinyl (CH=CH₂) | 5.0 - 7.0 |

| Phenyl (Ar-H) | 7.0 - 7.6 |

| Ethoxy (-OCH₂CH₃) | ~3.8 (quartet) |

| Ethoxy (-OCH₂CH₃) | ~1.2 (triplet) |

¹³C NMR Chemical Shifts (δ, ppm) for this compound Monomer (Estimated based on related structures)

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| Vinyl (CH=CH₂) | ~114 |

| Vinyl (CH=CH₂) | ~137 |

| Phenyl (Ar-C) | 126 - 138 |

| Ethoxy (-OCH₂CH₃) | ~58 |

| Ethoxy (-OCH₂CH₃) | ~18 |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying functional groups within a molecule and for monitoring the progress of chemical reactions involving this compound. The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds.

For the VPDES monomer, the IR spectrum exhibits several characteristic absorption bands. gelest.com The vinyl group shows a C=C stretching vibration around 1630 cm⁻¹ and C-H out-of-plane bending vibrations in the 900-1000 cm⁻¹ region. gelest.com The phenyl group is identified by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600, 1580, and 1500 cm⁻¹. gelest.com The Si-O-C linkage of the ethoxy groups gives rise to strong and broad absorption bands in the 1080-1100 cm⁻¹ region. researchgate.net Additionally, Si-C stretching vibrations can be observed around 700-800 cm⁻¹. researchgate.net

During polymerization of the vinyl group, the intensity of the characteristic vinyl absorption bands will decrease, which can be quantitatively used to monitor the reaction kinetics. If the ethoxy groups undergo hydrolysis and condensation, the appearance of a broad O-H stretching band around 3400 cm⁻¹ (due to silanol (B1196071) formation) and the formation of Si-O-Si bands around 1000-1100 cm⁻¹ will be observed. researchgate.netnih.gov This makes IR spectroscopy an effective tool for tracking both the vinyl polymerization and the sol-gel process of the silane (B1218182) functional groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Vinyl (C=C) | Stretching | ~1630 |

| Vinyl (=C-H) | Out-of-plane bending | 900 - 1000 |

| Phenyl (C-H) | Stretching | >3000 |

| Phenyl (C=C) | Stretching | ~1600, 1580, 1500 |

| Si-O-C | Stretching | 1080 - 1100 |

| Si-C | Stretching | 700 - 800 |

| O-H (from hydrolysis) | Stretching | ~3400 (broad) |

| Si-O-Si (from condensation) | Stretching | 1000 - 1100 |

UV-Visible (UV-Vis) Spectroscopy for Optical Analysis

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within molecules and materials, providing information about their optical properties. bspublications.net For this compound, the primary chromophores are the phenyl and vinyl groups, which absorb ultraviolet light. bspublications.net

The phenyl group typically exhibits strong absorption bands in the UV region, arising from π → π* electronic transitions. These are generally observed around 200-280 nm. The vinyl group also contributes to UV absorption in a similar region. The specific wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. msu.edu

Upon polymerization, changes in the electronic environment of the chromophores can lead to shifts in the absorption spectrum. For instance, the polymerization of the vinyl group can alter the conjugation and, consequently, the λ_max and intensity of the absorption bands. UV-Vis spectroscopy is particularly useful for characterizing the optical transparency of the resulting polymeric materials and for studying their potential applications in optical devices. It can also be used to quantify the concentration of the monomer in solution using the Beer-Lambert law. uu.nlresearchgate.net

Typical UV-Vis Absorption Regions for Chromophores in this compound

| Chromophore | Electronic Transition | Approximate λ_max (nm) |

|---|---|---|

| Phenyl | π → π | 200 - 280 |

| Vinyl | π → π | ~200 |

Chromatographic Methods for Molecular Weight and Composition Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the molecular characteristics of polymers. For this compound and its polymeric systems, Size-Exclusion Chromatography (SEC) and Gas Chromatography (GC) are the most pertinent methods.

Size-Exclusion Chromatography (SEC) for Polymer Molecular Characteristics

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. specificpolymers.compaint.org This method separates molecules based on their hydrodynamic volume in solution. paint.orgapexchromatography.com

In an SEC experiment, a polymer solution is passed through a column packed with porous gel beads. polylc.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time. polylc.com By calibrating the column with polymer standards of known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. specificpolymers.com The PDI provides a measure of the breadth of the molecular weight distribution.

SEC is crucial for understanding how different polymerization conditions (e.g., initiator concentration, temperature, reaction time) affect the chain length and distribution of the resulting polymers. This information is vital for correlating the polymer's molecular architecture with its macroscopic properties.

Information Obtained from Size-Exclusion Chromatography

| Parameter | Description |

|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards larger molecules. |

| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). |

Gas Chromatography (GC) for Purity and Conversion Assessment

In GC, a sample is vaporized and injected into a column. An inert carrier gas transports the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. birchbiotech.com Compounds with a higher affinity for the stationary phase travel more slowly and have longer retention times.

To determine the purity of VPDES, a sample is analyzed by GC, and the area of the peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. birchbiotech.com For monitoring reaction conversion, the disappearance of the monomer peak over time can be quantified by comparing its peak area to that of an internal standard. This allows for the calculation of the percentage of monomer that has been converted to polymer at different stages of the reaction. GC can also be used to detect and quantify any volatile byproducts or residual solvents. dss.go.thgoogle.com

Applications of Gas Chromatography in the Analysis of this compound

| Application | Methodology |

|---|---|

| Purity Assessment | The peak area of this compound is compared to the total peak area of all components. |

| Monomer Conversion | The decrease in the monomer's peak area over time is monitored relative to an internal standard. |

| Detection of Volatiles | Identifies and quantifies residual solvents or volatile byproducts. |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. researchgate.net It is a primary method for evaluating the thermal stability of polymeric materials, including those incorporating this compound. semanticscholar.org The analysis provides critical data on the temperatures at which decomposition begins, the kinetics of the degradation process, and the amount of residual char, which is indicative of the material's flame retardancy and thermal robustness. mdpi.comresearchgate.net

In a typical TGA experiment, a small sample of the this compound-modified polymer is placed in a high-precision balance within a furnace. mdpi.com The sample is then heated at a constant rate (e.g., 10°C/min or 20°C/min) under a specific atmosphere, commonly an inert gas like nitrogen to study thermal decomposition, or air/oxygen to study oxidative stability. mdpi.comsetaramsolutions.com The instrument records the continuous loss of mass as the temperature increases. researchgate.net

The resulting TGA curve plots the percentage of remaining mass against temperature. From this curve, several key parameters are determined:

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a crucial indicator of the upper-temperature limit for the material's processing and application. nih.gov

Temperature of Maximum Decomposition Rate (T_max): Determined from the peak of the derivative thermogravimetric (DTG) curve, this indicates the temperature at which the material degrades most rapidly. setaramsolutions.com

Char Yield: The percentage of residual mass at the end of the analysis at a high temperature (e.g., 800°C). A higher char yield is often associated with improved thermal stability and flame retardancy. mdpi.com

The incorporation of this compound into polymeric systems, particularly in nanocomposites, is expected to enhance thermal stability. The silane can form stable siloxane (Si-O-Si) networks upon hydrolysis and condensation, which possess higher bond energy and thermal resistance compared to many organic polymer backbones. mdpi.com This leads to an increase in both the onset decomposition temperature and the final char yield.

The following interactive table presents representative TGA data for a base polymer compared with a nanocomposite modified with this compound, illustrating the typical improvements in thermal stability.

Table 1: Representative TGA Data for a Polymer Nanocomposite System

Data collected under a nitrogen atmosphere at a heating rate of 20°C/min.

| Material | Onset Decomposition Temperature (T_onset) (°C) | Temperature of Maximum Decomposition Rate (T_max) (°C) | Char Yield at 800°C (%) |

|---|---|---|---|

| Base Polymer | 345 | 390 | 12.5 |

| Polymer + 10% Nanofiller (No Silane) | 355 | 405 | 18.2 |

| Polymer + 10% Nanofiller + this compound | 380 | 435 | 25.8 |

Microscopic and Imaging Techniques for Morphological Characterization

Scanning Electron Microscopy (SEM) is primarily used to examine the surface topography and fracture surfaces of materials. pressbooks.pub In the analysis of nanocomposites modified with this compound, SEM reveals the distribution and size of filler particles within the polymer matrix. azom.com When a composite sample is fractured (often cryogenically to create a clean break), SEM analysis of the fracture surface can show:

Filler Dispersion: Whether the nanofillers are evenly distributed throughout the matrix or exist as large agglomerates.

Interfacial Adhesion: A smooth surface with voids around filler particles indicates poor adhesion. In contrast, a rough surface where the polymer appears well-adhered to the filler particles suggests effective interfacial bonding, often enhanced by the silane coupling agent.

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the visualization of the internal nanostructure of the composite. researchgate.net Ultrathin sections of the material are analyzed as a high-energy electron beam passes through them. TEM is particularly effective for assessing:

Primary Particle Dispersion: It can distinguish between individual nanoparticles and small aggregates that might not be resolvable with SEM.

Interfacial Layer: TEM can sometimes visualize the thin layer of the silane coupling agent at the polymer-filler interface, providing direct evidence of its role in bridging the two phases.

The effectiveness of this compound as a coupling agent is directly observable through these techniques. By forming a covalent bridge between the inorganic filler surface and the organic polymer matrix, it promotes deagglomeration of the filler and enhances stress transfer across the interface, leading to improved material properties.

The following interactive table summarizes the morphological features that would be typically observed by electron microscopy in nanocomposites with and without the use of this compound.

Table 2: Summary of Morphological Characteristics from Electron Microscopy

| Morphological Feature | Nanocomposite without this compound | Nanocomposite with this compound | Primary Characterization Technique |

|---|---|---|---|

| Filler Dispersion | Poor; presence of large agglomerates (5-10 µm) | Good to excellent; mostly individual particles or small clusters (<1 µm) | SEM, TEM |

| Interfacial Adhesion | Poor; visible gaps and voids at the filler-matrix interface | Strong; no visible debonding, polymer adheres to filler surface | SEM |

| Fracture Surface | Smooth, with evidence of particle pull-out | Rough and complex, indicating effective stress transfer | SEM |

Computational Chemistry and Theoretical Studies on Vinylphenyldiethoxysilane Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations that helps in predicting a molecule's reactivity. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. ku.edu.np

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. sapub.orgnih.gov Conversely, a large energy gap implies high stability. nih.gov

For vinylphenyldiethoxysilane, the HOMO is expected to be localized on the electron-rich vinyl and phenyl groups, which are susceptible to electrophilic attack. The LUMO would likely be distributed over the silicon atom and the vinyl group, indicating sites for nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for this compound

This table presents hypothetical, yet representative, data for the electronic properties of this compound, as would be obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Energy (eV) | Interpretation |

| Total Energy | -1025.5 | Thermodynamic stability of the molecule. |

| HOMO Energy (EHOMO) | -6.45 | Represents the ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | -0.98 | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.47 | Indicates high chemical reactivity and polarizability. |

| Ionization Potential (I) | 6.45 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.98 | Energy released when an electron is added. |

| Electronegativity (χ) | 3.715 | Tendency to attract electrons. nih.gov |

| Chemical Hardness (η) | 2.735 | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 0.366 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | 2.52 | A measure of electrophilic power. nih.gov |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar organosilane compounds. Actual values would be derived from specific computational studies.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. uni-muenchen.deimist.ma The MEP is plotted onto the molecule's surface, using a color scale to represent different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on oxygen atoms. nih.govresearchgate.net

Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green regions represent neutral or zero potential areas. researchgate.net

For this compound, an MEP map would likely reveal strong negative potentials (red) around the two oxygen atoms of the ethoxy groups due to their high electronegativity and lone electron pairs. The π-electron clouds of the phenyl ring and the vinyl group would also show areas of negative potential, making them targets for electrophiles. Conversely, positive potentials (blue) would be expected around the hydrogen atoms of the ethyl groups and the vinyl group, indicating their susceptibility to attack by nucleophiles. The silicon atom, being less electronegative than oxygen, would present a region of relative positive potential, making it a key site for nucleophilic attack, especially in hydrolysis reactions.

Modeling and Simulation of Polymerization Processes

This compound is utilized as a comonomer in the synthesis of various copolymers and as a crosslinking agent. google.comuni-saarland.de Modeling and simulation of its polymerization processes are crucial for understanding reaction kinetics, controlling polymer architecture, and optimizing industrial production. aspentech.commdpi.com These computational models can range from deterministic approaches, which use systems of differential equations to describe reaction kinetics, to stochastic methods like Monte Carlo simulations, which are powerful for complex systems involving branching and crosslinking. d-nb.info

Kinetic models are fundamental for simulating polymerization. rsc.org They incorporate key reaction steps such as initiation, propagation, chain transfer, and termination. icheme.org When modeling the copolymerization of this compound with other monomers (e.g., olefins), the model must account for the reactivity ratios of the comonomers, which dictate the composition of the resulting polymer chain. Furthermore, for this compound, the simulation must also consider the subsequent hydrolysis and condensation reactions of the ethoxy groups, which lead to crosslinking and the formation of a network structure. google.com

Table 2: Key Parameters in a Kinetic Model for this compound Copolymerization

| Parameter | Symbol | Significance in Modeling |

| Initiator Concentration | [I] | Determines the rate of initiation and the number of growing polymer chains. |

| Monomer Concentrations | [M1], [M2] | Concentrations of this compound (e.g., M1) and a comonomer (e.g., M2). |

| Propagation Rate Constants | kp11, kp12, kp21, kp22 | Govern the rate of monomer addition to growing chains and influence copolymer composition. |

| Chain Transfer Constants | CM, CS, CP | Account for reactions that terminate a growing chain while initiating a new one, affecting molecular weight. |

| Termination Rate Constant | kt | Controls the rate at which growing chains are deactivated, impacting molecular weight and distribution. |

| Hydrolysis Rate Constant | khyd | Rate of reaction of ethoxy-silyl groups with water. |

| Condensation Rate Constant | kcon | Rate of reaction between silanol (B1196071) groups to form siloxane bridges (crosslinks). |

Simulation tools like Aspen Polymers can model these complex polymerization processes, helping to predict properties such as molecular weight distribution, degree of branching, and gel point. aspentech.com This predictive capability is invaluable for designing materials with specific thermal and mechanical properties. mdpi.com

Theoretical Insights into Reaction Mechanisms

For this compound, several reaction mechanisms are of interest:

Hydrosilylation: This is a key reaction for organosilicon compounds, though in this case, the vinyl group would be the substrate for a hydrosilane, not the reactant itself.

Radical Polymerization: The vinyl group can undergo polymerization initiated by free radicals. Theoretical studies can model the initiation, propagation, and termination steps of this process. youtube.com For example, calculations can determine the activation barriers for a radical initiator adding to the vinyl group and the subsequent addition of the resulting radical to another monomer unit.

Hydrolysis and Condensation: The ethoxy groups are susceptible to hydrolysis in the presence of water, often catalyzed by an acid or base, to form silanol (Si-OH) groups. These silanols can then undergo condensation to form siloxane (Si-O-Si) bonds, leading to oligomers or a crosslinked polymer network. google.com

Theoretical calculations can model these reaction pathways. rsc.org By computing the energies of the transition states, chemists can predict the rate-determining step and understand how catalysts influence the reaction rate. openstax.org For the hydrolysis of the ethoxy groups, for instance, a computational model could compare a proton-assisted mechanism with a base-catalyzed one, determining which has a lower activation energy barrier and is therefore more favorable. This level of detail is crucial for controlling the curing process of silicone-based materials derived from this compound.

Applications and Material Science Research of Vinylphenyldiethoxysilane Derived Systems

Optoelectronic Materials

The demand for robust, high-performance materials in optoelectronic devices, such as light-emitting diodes (LEDs), has driven research into silicone-based polymers. Polysiloxanes derived from precursors like vinylphenyldiethoxysilane are central to these advancements due to their excellent optical and thermal properties.

High Refractive Index Polysiloxanes for LED Encapsulation

The efficiency of LEDs is significantly influenced by the refractive index (RI) of the encapsulation material. A large difference between the RI of the semiconductor chip (e.g., GaN with n ≈ 2.5) and the encapsulant leads to light loss through total internal reflection. researchgate.netuni-saarland.de To mitigate this, materials with a higher refractive index are required to improve light extraction efficiency. researchgate.netuni-saarland.de

Phenyl-containing polysiloxanes are a mature and widely used solution for creating high refractive index encapsulation materials. xjysilicone.comhumanchem.com The incorporation of the highly polarizable phenyl group from monomers like this compound into the polysiloxane backbone effectively increases the polymer's refractive index. mdpi.com Phenyl-based silicone encapsulants can achieve refractive indices as high as 1.54, which can increase the light output of an LED by up to 7% compared to standard methyl-based silicones. dupont.com Research has focused on systematically varying the substitution patterns on the silicon atom to tailor the refractive index. uni-saarland.de By copolymerizing different dialkoxysilanes, linear polysiloxanes with adjustable refractive indices ranging from 1.52 to 1.63 have been prepared. uni-saarland.de

Below is a table comparing the refractive indices of various silane (B1218182) monomers used in the synthesis of these polymers.

| Monomer | Refractive Index (RI) |

| This compound | 1.4795 |

| Dimethyldimethoxysilane | 1.3707 |

| Methylphenyldimethoxysilane | 1.4795 |

| Diphenyldimethoxysilane | 1.5440 |

| 9-Phenanthrenylmethyl-dimethoxysilane | 1.6310 |

| Data sourced from Meier et al. (2021) researchgate.netuni-saarland.de |

These monomers are used to create two-component systems, typically consisting of a Si-vinyl and a Si-H containing copolymer, which are then cured through a platinum-catalyzed hydrosilylation reaction to form the final encapsulant resin. uni-saarland.de

Development of Transparent Encapsulation Materials

Transparency is a fundamental requirement for LED encapsulants, as the material must allow maximum light to pass through without yellowing or discoloration over the device's lifetime. researchgate.nethumanchem.com High-performance silicone encapsulants are prized for their high light transmittance, resistance to UV and ozone aging, and thermal stability. xjysilicone.comhumanchem.com

Phenyl-based polysiloxanes, derived from this compound, exhibit excellent optical transparency. researchgate.netmdpi.com Studies have reported novel polysiloxane-silphenylene hybrimers with a transmittance of 97% at 450 nm. mdpi.com Furthermore, research into aryl-group substituted polysiloxanes has yielded materials with optical transmittance above 95% and high thermal stabilities up to 420°C. uni-saarland.de These materials demonstrate remarkable long-term stability, with transmittance values remaining above 85% even after 60 days of thermal treatment at 180°C. uni-saarland.de

The development of these materials is crucial for high-power LEDs, which operate at elevated temperatures. mdpi.comhumanchem.com The combination of high refractive index, exceptional transparency, and robust thermal stability makes these silicone systems ideal for protecting LED chips and enhancing their performance and reliability. dupont.comshinetsu.co.jp

Surface Science and Coatings Technology

The reactivity of the silane functional groups in this compound allows it to act as a surface modifier and a key component in advanced coatings and sealants. It can form durable bonds with various substrates, altering their surface properties to achieve desired functionalities like repellency and anti-adhesion.

Anti-Adhesive and Dirt-Repellent Coatings

Coatings that prevent adhesion and repel dirt are valuable in numerous applications, from automotive surfaces to building protection. iglcoatings.comdryvit.com The principle behind these coatings often relies on creating a hydrophobic (water-repellent) and low-energy surface. ntu.edu.sgmdpi.com